molecular formula C21H22N8 B12272375 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B12272375
M. Wt: 386.5 g/mol
InChI Key: YLAPEHRCERXIJD-UHFFFAOYSA-N
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Description

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms within its structure suggests that it may exhibit interesting biological activities and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine and cyclopenta[b]pyridine derivatives. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of its targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of pyrazole, pyridazine, and piperazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N8

Molecular Weight

386.5 g/mol

IUPAC Name

2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H22N8/c1-15-7-8-29(26-15)20-6-5-19(24-25-20)27-9-11-28(12-10-27)21-17(14-22)13-16-3-2-4-18(16)23-21/h5-8,13H,2-4,9-12H2,1H3

InChI Key

YLAPEHRCERXIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N

Origin of Product

United States

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